Mopanan-4alpha-ol

Description

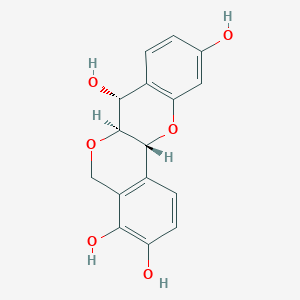

Mopanan-4α-ol is a diterpene alcohol with a complex bicyclic structure, characterized by a hydroxyl group at the C4α position. Its stereochemical configuration and hydroxyl group placement contribute to its unique physicochemical properties, including moderate hydrophobicity and stability under ambient conditions . While research on Mopanan-4α-ol is still emerging, preliminary studies suggest roles in antimicrobial and anti-inflammatory pathways, though mechanistic details remain under investigation.

Properties

CAS No. |

17093-54-8 |

|---|---|

Molecular Formula |

C16H14O6 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

(6aS,7R,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol |

InChI |

InChI=1S/C16H14O6/c17-7-1-2-9-12(5-7)22-15-8-3-4-11(18)13(19)10(8)6-21-16(15)14(9)20/h1-5,14-20H,6H2/t14-,15-,16+/m1/s1 |

InChI Key |

AQPFFYOIRKEBDI-OAGGEKHMSA-N |

SMILES |

C1C2=C(C=CC(=C2O)O)C3C(O1)C(C4=C(O3)C=C(C=C4)O)O |

Isomeric SMILES |

C1C2=C(C=CC(=C2O)O)[C@@H]3[C@@H](O1)[C@@H](C4=C(O3)C=C(C=C4)O)O |

Canonical SMILES |

C1C2=C(C=CC(=C2O)O)C3C(O1)C(C4=C(O3)C=C(C=C4)O)O |

Synonyms |

mopanol |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize Mopanan-4α-ol’s properties, a comparison with structurally or functionally related compounds is critical. Below is an analysis of key analogs:

Mopanan-4α-ol vs. Formoterol-Related Compounds

Formoterol-related compounds (A–D) share functional groups such as hydroxyl, methoxy, and amino substituents, which influence their bioactivity and solubility. Unlike Mopanan-4α-ol, these compounds are synthetic β2-adrenergic agonists designed for bronchodilation.

| Property | Mopanan-4α-ol | Formoterol-Related Compound A |

|---|---|---|

| Core Structure | Bicyclic diterpene | Phenylethanolamine derivative |

| Functional Groups | C4α hydroxyl, alkyl chains | 3-Amino-4-hydroxyphenyl, methoxy groups |

| Bioactivity | Antimicrobial (preliminary) | Bronchodilatory (β2-receptor agonist) |

| Solubility | Low in water, high in ethanol | Moderate in polar solvents (e.g., DMSO) |

| Synthesis Origin | Natural (plant-derived) | Synthetic |

Key Differences :

- Mopanan-4α-ol’s natural origin contrasts with the synthetic design of Formoterol analogs.

- The diterpene backbone of Mopanan-4α-ol lacks the aromaticity and nitrogen atoms critical for receptor binding in Formoterol derivatives .

Comparison with DOPO Derivatives

DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) derivatives, such as those in EP/GF/DiDOPO composites, are phosphorus-containing flame retardants.

| Property | Mopanan-4α-ol | DOPO Derivatives |

|---|---|---|

| Reactive Sites | C4α hydroxyl | P=O, hydroxyl groups |

| Primary Application | Bioactive agent (potential) | Flame retardancy (polymer composites) |

| Thermal Stability | Stable up to 150°C | Degrades above 300°C (releases phosphoric acid) |

Key Insight : DOPO derivatives leverage phosphorus for radical quenching, whereas Mopanan-4α-ol’s bioactivity may arise from terpene-mediated membrane disruption .

Pharmacological and Industrial Relevance

Pharmacological Potential

Mopanan-4α-ol’s antimicrobial activity has been compared to monoterpenes like menthol and thymol, though its larger molecular size may limit bioavailability. In contrast, Formoterol-related compounds are optimized for rapid pulmonary absorption, highlighting divergent design priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.